rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
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Overview
Description
rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans: is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is known for its potential biological activity and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans typically involves the reaction of 3-aminobenzoic acid with (1R,2R)-2-methylcyclopropanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid: A similar compound with slight variations in the cyclopropane ring structure.
2-methylcyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane moieties but different substituents on the benzoic acid ring.
Uniqueness: rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans is unique due to its specific stereochemistry and the presence of both the cyclopropane and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
2260936-95-4 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.2 |
Purity |
97 |
Origin of Product |
United States |
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